molecular formula C12H15N3O B1444999 1-(1,3-benzoxazol-2-yl)piperidin-3-amine CAS No. 1248987-69-0

1-(1,3-benzoxazol-2-yl)piperidin-3-amine

Cat. No.: B1444999
CAS No.: 1248987-69-0
M. Wt: 217.27 g/mol
InChI Key: XGPNBRVTRUJMRO-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)piperidin-3-amine is a heterocyclic compound that features a benzoxazole ring fused to a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The benzoxazole moiety is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5, which are crucial in regulating receptor signaling pathways . The compound’s interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling events.

Cellular Effects

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GRK-2 and GRK-5 can lead to altered receptor trafficking and desensitization, impacting cellular responses to external stimuli . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of GRK-2 and GRK-5, the compound inhibits their kinase activity, preventing the phosphorylation of target receptors . This inhibition can lead to reduced receptor internalization and altered signaling dynamics. Furthermore, the compound may affect gene expression by interacting with transcriptional regulators and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to sustained inhibition of GRK-2 and GRK-5, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of GRK-2 and GRK-5, leading to specific cellular responses . At higher doses, the compound may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity.

Metabolic Pathways

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)piperidin-3-amine typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-benzoxazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(1,3-benzoxazol-2-yl)piperidin-3-amine is unique due to its specific combination of the benzoxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, as well as for the synthesis of novel materials .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPNBRVTRUJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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